Methyl 3-(8-quinolinyl)benzoate
Overview
Description
Methyl 3-(8-quinolinyl)benzoate is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(8-quinolinyl)benzoate typically involves the esterification of 3-(quinolin-8-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(8-quinolinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl 3-benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinolin-8-yl 3-benzoic acid.
Reduction: Quinolin-8-yl 3-benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(8-quinolinyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(8-quinolinyl)benzoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl 3-benzoic acid
- Quinolin-8-yl 3-benzyl alcohol
- Quinolin-8-yl 4-methylbenzoate
Uniqueness
Methyl 3-(8-quinolinyl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the quinoline ring also contributes to its ability to interact with biological macromolecules, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 3-quinolin-8-ylbenzoate |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)14-7-2-6-13(11-14)15-9-3-5-12-8-4-10-18-16(12)15/h2-11H,1H3 |
InChI Key |
OTTUXFTVRGCQCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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